![molecular formula C13H14O B3024154 6-Propyl-2-naphthol CAS No. 2776-56-9](/img/structure/B3024154.png)
6-Propyl-2-naphthol
Overview
Description
6-Propyl-2-naphthol, also referred to as 6-Propyl-2-naphthalenol, is a compound known for its applications in various industries . It is characterized by its propyl and naphthol functional groups .
Synthesis Analysis
The synthesis of 6-Propyl-2-naphthol involves a reaction with boron tribromide in dichloromethane at 0 - 20°C for 6 hours . The reaction mixture is then added to ice water, and the aqueous layer is extracted twice with dichloromethane . The combined organic layers are washed with saturated brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to give 6-propyl-naphthalene-2-ol .Molecular Structure Analysis
The molecular formula of 6-Propyl-2-naphthol is C13H14O . It has an average mass of 186.250 Da and a monoisotopic mass of 186.104462 Da .Chemical Reactions Analysis
The Williamson Ether Synthesis, an SN2 reaction between an alkoxide and an alkyl halide, is a common reaction involving 2-naphthol . This reaction can be used to synthesize ethers, including 6-Propyl-2-naphthol .Physical And Chemical Properties Analysis
6-Propyl-2-naphthol has a density of 1.1±0.1 g/cm3, a boiling point of 335.3±11.0 °C at 760 mmHg, and a flash point of 161.0±11.1 °C . It has a molar refractivity of 60.2±0.3 cm3, a polar surface area of 20 Å2, and a molar volume of 171.3±3.0 cm3 .Scientific Research Applications
Synthesis and Chemical Reactions
Synthesis of Naphthalenes and 2-Naphthols
A study by Zhang, Sarkar, and Larock (2006) describes a method for synthesizing substituted naphthalenes, including 2-naphthols, using electrophilic cyclization of arene-containing propargylic alcohols (Zhang, Sarkar, & Larock, 2006).
Anodic Oxidation of 2-Naphthol
Research by Panizza et al. (2001) focuses on the anodic oxidation of 2-naphthol in acid media at a boron-doped diamond electrode, which is relevant for understanding the electrochemical behavior of naphthol derivatives (Panizza, Michaud, Cerisola, & Comninellis, 2001).
Catalysis and Chemical Reactions
- Lewis Acid Catalysis Using Naphthol Derivatives: Hu et al. (1996) synthesized and characterized poly(1,1‘-bi-2-naphthol)s, demonstrating their application in Lewis acid catalysis (Hu et al., 1996).
Photocatalysis and Environmental Applications
- Photocatalytic Activity for Degradation of Naphthols: A study by Ma et al. (2017) explored a g-C3N4/C@Bi2MoO6 composite for photocatalytic degradation of β-naphthol under visible light, which is significant for environmental remediation applications (Ma et al., 2017).
Biochemical Applications and Protein Modification
- Genetic Incorporation into Proteins: Chen and Tsao (2013) achieved the genetic incorporation of a 2-naphthol group into proteins in Escherichia coli, allowing for site-specific modifications (Chen & Tsao, 2013).
Material Science Applications
- Polymeric Adsorbents: Yuan et al. (2008) developed a novel hypercrosslinked polymeric adsorbent using 2-naphthol, demonstrating its efficacy in selective adsorption, which is relevant in material science and separation processes (Yuan et al., 2008).
Safety And Hazards
6-Propyl-2-naphthol is considered hazardous. It is harmful if swallowed or inhaled, may cause an allergic skin reaction, causes serious eye damage, and is very toxic to aquatic life . It is advised to avoid breathing dust, avoid release to the environment, and wear protective gloves/eye protection/face protection .
Future Directions
properties
IUPAC Name |
6-propylnaphthalen-2-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O/c1-2-3-10-4-5-12-9-13(14)7-6-11(12)8-10/h4-9,14H,2-3H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWQKULXTGASLSW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC2=C(C=C1)C=C(C=C2)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20456883 | |
Record name | 6-Propyl-2-naphthol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20456883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Propyl-2-naphthol | |
CAS RN |
2776-56-9 | |
Record name | 6-Propyl-2-naphthol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20456883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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